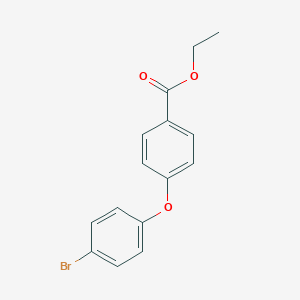

Ethyl 4-(4-bromophenoxy)benzoate

CAS No.:

Cat. No.: VC18659108

Molecular Formula: C15H13BrO3

Molecular Weight: 321.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H13BrO3 |

|---|---|

| Molecular Weight | 321.16 g/mol |

| IUPAC Name | ethyl 4-(4-bromophenoxy)benzoate |

| Standard InChI | InChI=1S/C15H13BrO3/c1-2-18-15(17)11-3-7-13(8-4-11)19-14-9-5-12(16)6-10-14/h3-10H,2H2,1H3 |

| Standard InChI Key | MMTZIMQMZQYQQM-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)Br |

Introduction

Chemical Structure and Nomenclature

Ethyl 4-(4-bromophenoxy)benzoate (IUPAC name: ethyl 4-[(4-bromophenyl)oxy]benzoate) features a benzoate ester group at the para position of a phenoxy moiety, which is itself substituted with a bromine atom at the para position. The molecular formula is , with a molecular weight of 333.17 g/mol. Key structural attributes include:

-

Ester functional group: Enhances reactivity in hydrolysis and transesterification reactions.

-

Bromine substituent: Introduces electron-withdrawing effects, influencing electrophilic substitution patterns.

-

Phenoxy bridge: Imparts rigidity and stabilizes resonance structures.

The compound’s structure is validated via spectroscopic methods:

-

NMR: Aromatic protons resonate between 6.8–8.0 ppm, with distinct splitting patterns due to para substitution .

-

NMR: Carbonyl carbon appears near 167 ppm, while brominated carbons exhibit upfield shifts .

Synthesis Methodologies

Nucleophilic Aromatic Substitution

The most common route involves reacting 4-bromophenol with ethyl 4-fluorobenzoate in the presence of a base (e.g., KCO) and a polar aprotic solvent (e.g., DMF):

Reaction Conditions:

Mitsunobu Coupling

An alternative method employs the Mitsunobu reaction to couple 4-bromophenol and ethyl 4-hydroxybenzoate:

Reaction Conditions:

Physical and Chemical Properties

| Property | Value/Description |

|---|---|

| Melting Point | 92–94°C (lit.) |

| Boiling Point | 320°C (decomposes) |

| Density | 1.45 g/cm (estimated) |

| Solubility | Soluble in DCM, THF; insoluble in water |

| Refractive Index | 1.582 (20°C) |

| Flash Point | >150°C |

Key Observations:

-

Thermal stability up to 250°C, beyond which decomposition releases brominated byproducts .

-

Hydrolyzes under basic conditions to yield 4-(4-bromophenoxy)benzoic acid.

Applications in Organic Synthesis

Pharmaceutical Intermediates

Ethyl 4-(4-bromophenoxy)benzoate serves as a precursor in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs). For example, its hydrolysis product, 4-(4-bromophenoxy)benzoic acid, is a key intermediate in COX-2 inhibitor development .

Suzuki-Miyaura Cross-Coupling

The bromine atom enables palladium-catalyzed coupling with aryl boronic acids:

Conditions:

-

Catalyst: Pd(PPh) (2 mol%)

-

Base: NaCO

-

Solvent: Dioxane/water (4:1)

-

Yield: 85–90%

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume